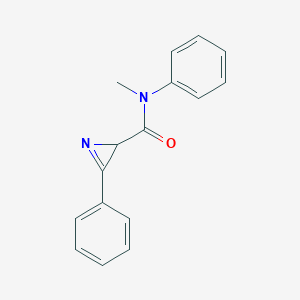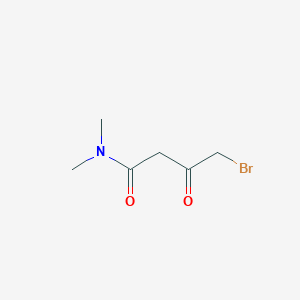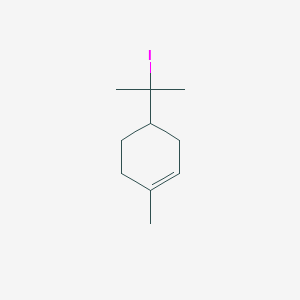![molecular formula C21H24N2O3 B14292035 Bis[4-(morpholin-4-yl)phenyl]methanone CAS No. 115043-23-7](/img/structure/B14292035.png)
Bis[4-(morpholin-4-yl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dimorpholinobenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are characterized by a ketone group attached to two phenyl groups. This compound is known for its unique chemical structure, which includes two morpholine rings attached to the benzophenone core. The presence of morpholine rings imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimorpholinobenzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with a morpholine derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature and pressure conditions to yield the desired product.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, a halogenated benzophenone derivative is reacted with a morpholine boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include an inert atmosphere, elevated temperature, and a suitable solvent.
Industrial Production Methods
Industrial production of 4,4’-Dimorpholinobenzophenone often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Friedel-Crafts acylation method is commonly used in industrial settings due to its simplicity and scalability. advancements in green chemistry have led to the development of more sustainable methods, such as palladium-catalyzed cross-coupling reactions, which offer higher selectivity and reduced waste generation.
化学反応の分析
Types of Reactions
4,4’-Dimorpholinobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The morpholine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides. The reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,4’-Dimorpholinobenzophenone can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the morpholine rings, leading to a wide range of derivatives.
科学的研究の応用
4,4’-Dimorpholinobenzophenone has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 4,4’-Dimorpholinobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
4,4’-Dihydroxybenzophenone: This compound has hydroxyl groups instead of morpholine rings, leading to different chemical and physical properties.
4,4’-Dimethoxybenzophenone: The presence of methoxy groups imparts distinct reactivity and applications compared to 4,4’-Dimorpholinobenzophenone.
4,4’-Diaminobenzophenone: Amino groups replace the morpholine rings, resulting in different biological activities and uses.
Uniqueness
4,4’-Dimorpholinobenzophenone is unique due to the presence of morpholine rings, which provide enhanced solubility, stability, and reactivity. These properties make it valuable in applications where other benzophenone derivatives may not be suitable. Its versatility in undergoing various chemical reactions and its potential biological activities further distinguish it from similar compounds.
特性
CAS番号 |
115043-23-7 |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
bis(4-morpholin-4-ylphenyl)methanone |
InChI |
InChI=1S/C21H24N2O3/c24-21(17-1-5-19(6-2-17)22-9-13-25-14-10-22)18-3-7-20(8-4-18)23-11-15-26-16-12-23/h1-8H,9-16H2 |
InChIキー |
ASRXUFOOVGGBFU-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
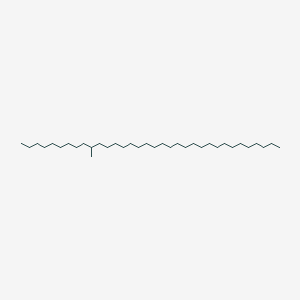
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
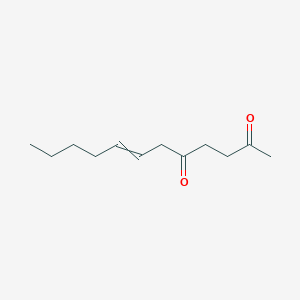
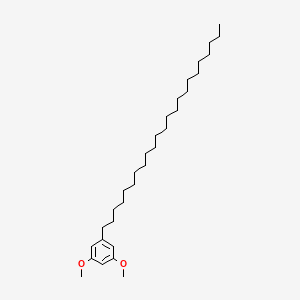
![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)

